1,3-Bis(benzylsulfanyl)benzene

Description

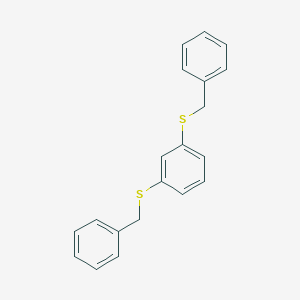

1,3-Bis(benzylsulfanyl)benzene is a sulfur-containing aromatic compound characterized by two benzylsulfanyl (–SCH₂C₆H₅) groups attached to a central benzene ring at the 1,3-positions. This structural motif confers unique electronic and steric properties, making it relevant in materials science, coordination chemistry, and synthetic organic chemistry.

Properties

Molecular Formula |

C20H18S2 |

|---|---|

Molecular Weight |

322.5 g/mol |

IUPAC Name |

1,3-bis(benzylsulfanyl)benzene |

InChI |

InChI=1S/C20H18S2/c1-3-8-17(9-4-1)15-21-19-12-7-13-20(14-19)22-16-18-10-5-2-6-11-18/h1-14H,15-16H2 |

InChI Key |

SITBEHLMPPCGGW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CSC2=CC(=CC=C2)SCC3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC(=CC=C2)SCC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

1,3-Bis[(naphthalen-2-ylsulfanyl)methyl]benzene

- Substituents : Naphthalen-2-ylsulfanyl groups replace benzylsulfanyl, introducing bulkier aromatic systems.

- Impact : Increased steric hindrance and extended π-conjugation compared to benzylsulfanyl derivatives. This may reduce solubility in polar solvents but enhance stability in polymeric or crystalline matrices .

- Applications : Likely suited for applications requiring rigid, planar structures, such as organic semiconductors or ligands for metal-organic frameworks (MOFs).

3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one

- Substituents: Methylsulfanyl (–SCH₃) and electron-withdrawing nitro (–NO₂) groups.

- Impact : The nitro group creates an electron-deficient aromatic system, altering reactivity in nucleophilic substitution or redox reactions. Methylsulfanyl groups, being smaller than benzylsulfanyl, reduce steric effects but offer less π-stacking capability.

- Notable Data: Shortened C–S bonds (1.746–1.750 Å) due to π-d interactions between sulfur and the conjugated enone system .

- Applications : Precursor for heterocyclic ketene aminals, useful in synthesizing fused heterocycles for pharmaceuticals.

1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene

1,3-Bis(triphenylsilyl)benzene

- Substituents : Triphenylsilyl (–SiPh₃) groups replace sulfanyl moieties.

- Impact: Silicon-based substituents increase thermal stability and steric bulk.

- Applications : Used in organic electronics and as a building block for siloxane-based polymers .

Physical and Electronic Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Melting Point (K) | Solubility Trends |

|---|---|---|---|---|

| 1,3-Bis(benzylsulfanyl)benzene* | ~348.5 | Benzylsulfanyl | N/A | Low polarity solvents |

| 1,3-Bis[(naphthylsulfanyl)methyl]benzene | ~452.6 | Naphthylsulfanyl | N/A | Toluene, DCM |

| 3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one | 269.3 | Methylsulfanyl, –NO₂ | 435–437 | Ethanol, acetone |

| 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene | ~300.3 | Benzylsulfanyl, –F, –CF₃ | N/A | Chloroform, THF |

*Estimated based on analogs.

Key Observations :

- Melting Points : Nitro-substituted derivatives (e.g., 435–437 K ) exhibit higher melting points due to intermolecular hydrogen bonding (C–H⋯S/O interactions).

- Solubility: Benzylsulfanyl and naphthylsulfanyl derivatives favor non-polar solvents, whereas methylsulfanyl analogs dissolve in polar aprotic solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.